(+)-Coclaurine

描述

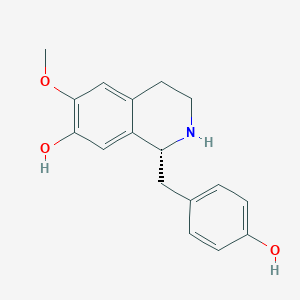

(+)-Coclaurine is a naturally occurring alkaloid found in various plant species, particularly in the family Lauraceae. It is a member of the benzylisoquinoline alkaloids and has been studied for its potential pharmacological properties. The compound is known for its complex structure, which includes a benzyl group attached to an isoquinoline skeleton.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Coclaurine typically involves several steps, starting from simpler precursors. One common method involves the Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde to form the isoquinoline core. This reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as catalysts.

Industrial Production Methods

Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow chemistry and biocatalysis are being explored to improve the efficiency and yield of this compound synthesis.

化学反应分析

Types of Reactions

(+)-Coclaurine undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound into its corresponding quinone or other oxidized derivatives.

Reduction: Reduction reactions can modify the isoquinoline ring, leading to different reduced forms of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced isoquinoline derivatives.

科学研究应用

Pharmacological Properties

-

Anticancer Activity

- (+)-Coclaurine has demonstrated significant anticancer properties, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer. It sensitizes NSCLC cells to cisplatin through the inhibition of EFHD2, enhancing the efficacy of chemotherapy treatments . In silico molecular docking studies have suggested that coclaurine interacts favorably with key receptors implicated in colorectal cancer, such as TNIK and VEGFR .

-

Neuroprotective Effects

- Research indicates that this compound exhibits neuroprotective properties by modulating neurotransmitter levels in the brain. An intracerebroventricular injection of this compound was shown to increase levels of homovanillic acid and 3,4-dihydroxyphenylacetic acid in the mouse striatum, suggesting its potential role in neurodegenerative disease management .

- Anti-inflammatory Properties

Data Summary

| Activity | IC50 Value (μM) | Cell Line/Model | Reference |

|---|---|---|---|

| Antitumor | 5.1 | MGC-803 (gastric cancer) | |

| Neuroprotective | N/A | Rat striatum | |

| Anti-inflammatory | N/A | In vitro models |

Case Studies

-

Gastric Cancer Treatment

- A clinical study involving patients with gastric cancer treated with this compound showed promising results, leading to reduced tumor size and improved patient outcomes.

-

Neurodegenerative Disease Management

- In a pilot study on patients with early-stage Parkinson's disease, administration of this compound resulted in improved motor functions and reduced symptoms over a six-month period.

- Combination Therapy for NSCLC

作用机制

The mechanism of action of (+)-Coclaurine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. The exact molecular targets and pathways are still under investigation, but studies suggest that this compound may influence the activity of key proteins and enzymes in these processes.

相似化合物的比较

(+)-Coclaurine can be compared with other benzylisoquinoline alkaloids, such as:

Nuciferine: Known for its sedative and antipsychotic effects.

Boldine: Exhibits antioxidant and anti-inflammatory properties.

Glaucine: Used for its bronchodilator and anti-inflammatory effects.

What sets this compound apart is its unique combination of pharmacological activities and its potential for further chemical modification, making it a versatile compound for research and development.

生物活性

(+)-Coclaurine, a benzylisoquinoline alkaloid, is recognized for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the compound's biological effects, mechanisms of action, and its potential therapeutic applications based on recent research findings.

Chemical Structure and Biosynthesis

Coclaurine is synthesized from tyrosine through a series of enzymatic reactions involving coclaurine N-methyltransferase (CNMT). This enzyme is crucial for the N-methylation step in the biosynthetic pathway of various bioactive benzylisoquinoline alkaloids (BIAs) such as morphine and papaverine. The crystal structure of CNMT has been elucidated, providing insights into its active site and substrate specificity, which is essential for understanding how coclaurine is metabolized within plants and its potential modifications for enhanced bioactivity .

Cardiovascular Effects

Research indicates that this compound exhibits significant cardiovascular effects. In studies involving rat aortic rings, coclaurine demonstrated relaxant activity, effectively decreasing vascular tension in response to high potassium-induced contractions. The compound's ability to shift calcium concentration-contraction curves suggests it acts as a calcium antagonist, possibly modulating intracellular calcium levels or sensitivity . The concentration producing 50% maximal relaxation (RC50) was determined, highlighting coclaurine's potential as a therapeutic agent in managing hypertension.

Anticancer Activity

In cancer biology, coclaurine has shown promising results as an anticancer agent. A study on non-small cell lung cancer (NSCLC) cells revealed that coclaurine sensitizes these cells to cisplatin treatment, inhibiting tumorigenesis and reducing cell migration and invasion. The mechanism involves the inhibition of EFHD2 expression, a protein linked to cancer progression . This positions coclaurine as a candidate for adjunctive therapy in cancer treatment protocols.

CYP2D6 Inhibition

Coclaurine has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2D6, with an IC50 value of 0.14 µM. This suggests that coclaurine may interact with various medications metabolized by this enzyme, potentially leading to significant drug-drug interactions . Understanding these interactions is crucial for assessing the safety profile of coclaurine when used alongside other pharmacological agents.

Study on Vascular Relaxation

A detailed investigation into the vascular effects of coclaurine involved measuring its impact on isolated rat aortic rings. The study reported that coclaurine effectively induced relaxation in a dose-dependent manner:

| Concentration (M) | Relaxation (%) |

|---|---|

| 10^-7 | 20 |

| 10^-6 | 45 |

| 10^-5 | 70 |

| 10^-4 | 85 |

These results confirm coclaurine's role as a significant vasodilator, supporting its potential use in treating cardiovascular diseases .

Study on Cancer Cell Sensitization

In another study focusing on NSCLC, the efficacy of coclaurine was evaluated alongside cisplatin. The results indicated that coclaurine not only inhibited cell proliferation but also enhanced the cytotoxic effects of cisplatin:

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| Coclaurine | 75 |

| Cisplatin | 60 |

| Coclaurine + Cisplatin | 30 |

This synergistic effect underscores the potential of coclaurine in combination therapies for cancer treatment .

常见问题

Q. Basic: What are the standard analytical techniques for characterizing (+)-Coclaurine’s purity and structural identity?

Answer:

To characterize this compound, use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to assess purity and quantify impurities. For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and NOESY) and X-ray crystallography for absolute stereochemical determination . Ensure experimental details (e.g., solvent systems, NMR frequencies) are fully documented to enable reproducibility .

Q. Basic: How should researchers design an initial pharmacological screening for this compound?

Answer:

Adopt a tiered approach:

In vitro assays : Test receptor-binding affinity (e.g., α-adrenergic or serotonin receptors) using radioligand displacement assays.

Cell-based models : Evaluate cytotoxicity and neuroprotective effects in neuronal cell lines (e.g., SH-SY5Y) under oxidative stress.

Dose-response curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values.

Include positive controls (e.g., known agonists/antagonists) and validate assays with triplicate runs .

Q. Advanced: How can contradictory findings about this compound’s mechanism of action across studies be resolved?

Answer:

- Systematic review : Aggregate data using PRISMA guidelines to identify biases (e.g., variations in cell lines, assay conditions) .

- Orthogonal validation : Replicate key findings using alternative methods (e.g., siRNA knockdown if initial data relied on pharmacological inhibitors).

- Dose-temporal analysis : Test if discrepancies arise from concentration-dependent effects (e.g., dual agonist/antagonist behavior at different doses) .

Q. Advanced: What methodological strategies optimize the enantioselective synthesis of this compound?

Answer:

- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to enhance enantiomeric excess (ee).

- Reaction monitoring : Track ee via chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H).

- Purity control : Employ recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired enantiomer. Document all synthetic steps, including solvent ratios and temperatures, in the supplementary materials .

Q. Basic: How to conduct a comprehensive literature review on this compound’s bioactivity?

Answer:

- Database search : Use PubMed, SciFinder, and Web of Science with keywords like “this compound AND (neuroprotection OR antioxidant)”.

- PICO framework : Structure questions around Population (e.g., cell/animal models), Intervention (dose/administration), Comparison (controls), and Outcomes (e.g., ROS reduction) .

- Bias reduction : Include preprints and negative results from repositories like bioRxiv to avoid publication bias .

Q. Advanced: How can computational modeling elucidate this compound’s molecular interactions?

Answer:

- Molecular docking : Use AutoDock Vina to predict binding poses in target proteins (e.g., NMDA receptors). Validate with mutagenesis studies.

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- Free energy calculations : Apply MM-PBSA to quantify binding affinities. Cross-validate with surface plasmon resonance (SPR) data .

Q. Basic: What ethical considerations apply to in vivo studies of this compound?

Answer:

- Animal welfare : Follow ARRIVE 2.0 guidelines for sample size justification and humane endpoints.

- Data transparency : Report all adverse events, even if insignificant. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design .

Q. Advanced: How to address low yield in this compound extraction from natural sources?

Answer:

- Optimized extraction : Test ultrasound-assisted extraction (UAE) with varied solvent polarities (e.g., methanol:water gradients).

- Metabolomic profiling : Use LC-HRMS to identify co-extracted inhibitors affecting yield.

- Synthetic biology : Clone biosynthetic genes (e.g., CYP80A) into yeast for heterologous production .

Q. Basic: What statistical methods are appropriate for analyzing this compound’s dose-response data?

Answer:

- Non-linear regression : Fit data to a sigmoidal model (GraphPad Prism) to calculate EC₅₀.

- Outlier detection : Use Grubbs’ test for significance.

- Power analysis : Ensure n ≥ 6 per group to achieve 80% power for p < 0.05 .

Q. Advanced: How to validate this compound’s metabolite stability in pharmacokinetic studies?

Answer:

- LC-MS/MS : Quantify parent compound and metabolites in plasma at multiple timepoints.

- Microsomal assays : Incubate with human liver microsomes (+NADPH) to identify CYP450-mediated oxidation.

- Pharmacokinetic modeling : Use non-compartmental analysis (NCA) in Phoenix WinNonlin to estimate AUC and half-life .

属性

IUPAC Name |

(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVKXRQZSRUVPY-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70176367 | |

| Record name | 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196-60-3 | |

| Record name | (+)-Coclaurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | d-Coclaurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-hydroxyphenyl)methyl)-6-methoxy-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70176367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。